molecular formula C5H4Br2OS B2465261 3,5-Dibromo-2-methoxythiophene CAS No. 77133-30-3

3,5-Dibromo-2-methoxythiophene

Cat. No.: B2465261
CAS No.: 77133-30-3
M. Wt: 271.95
InChI Key: KTDZANRJHGBJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-2-methoxythiophene is a halogenated thiophene derivative. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine atoms and a methoxy group in this compound imparts unique electronic and chemical properties, making it a valuable compound in various fields of research and industry.

Safety and Hazards

The safety information for 3,5-Dibromo-2-methoxythiophene includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin and clothing, avoiding breathing vapors or mists, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .

Future Directions

The study of the physical and chemical properties of thiophene derivatives has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . The results of the autopolymerization reaction provide useful information for the design of monomers via autopolymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromo-2-methoxythiophene can be synthesized through the bromination of 2-methoxythiophene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-methoxythiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various aryl or alkyl-substituted thiophenes.

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

Comparison with Similar Compounds

Uniqueness: 3,5-Dibromo-2-methoxythiophene is unique due to the specific positioning of the bromine atoms and the methoxy group, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of conducting polymers and other advanced materials .

Properties

IUPAC Name

3,5-dibromo-2-methoxythiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2OS/c1-8-5-3(6)2-4(7)9-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDZANRJHGBJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(S1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.